

Butyl Gallate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl gallate*

Cat. No.: *B094131*

[Get Quote](#)

Authored for drug development professionals, researchers, and scientists, this in-depth guide consolidates the core chemical identifiers, physicochemical properties, and biological activities of **butyl gallate**. It provides detailed experimental methodologies and visualizes key signaling pathways to facilitate further research and application.

Core Chemical Identity and Properties

Butyl gallate, the n-butyl ester of gallic acid, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries. Its chemical structure, characterized by a trihydroxyphenyl group, is central to its potent radical-scavenging and biological activities.

Chemical Identifiers

A comprehensive list of chemical identifiers for **butyl gallate** is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

Identifier Type	Value
CAS Number	1083-41-6 [1] [2]
IUPAC Name	Butyl 3,4,5-trihydroxybenzoate [2]
Synonyms	n-Butyl gallate, Progallin butyl, Gallic acid butyl ester [1]
Molecular Formula	C ₁₁ H ₁₄ O ₅ [1] [2]
Molecular Weight	226.23 g/mol [1] [2]
InChI	InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 [2]
InChIKey	XOPOEBVTQYAOSV-UHFFFAOYSA-N [2]
SMILES	CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O [2]
PubChem CID	14128 [2]
EINECS Number	214-107-7 [1]
RTECS Number	LW7600000 [1]

Physicochemical Properties

The key physicochemical properties of **butyl gallate** are summarized in Table 2, offering essential data for formulation and experimental design.

Property	Value
Melting Point	144 °C [1]
Boiling Point	452.7 °C at 760 mmHg [1]
Density	1.314 g/cm ³ [1]
Solubility	Soluble in ethanol and acetone; limited solubility in water. [3]
logP	2.4

Spectral Data

The following table (Table 3) outlines the key spectral data for **butyl gallate**, which are crucial for its analytical identification and characterization.

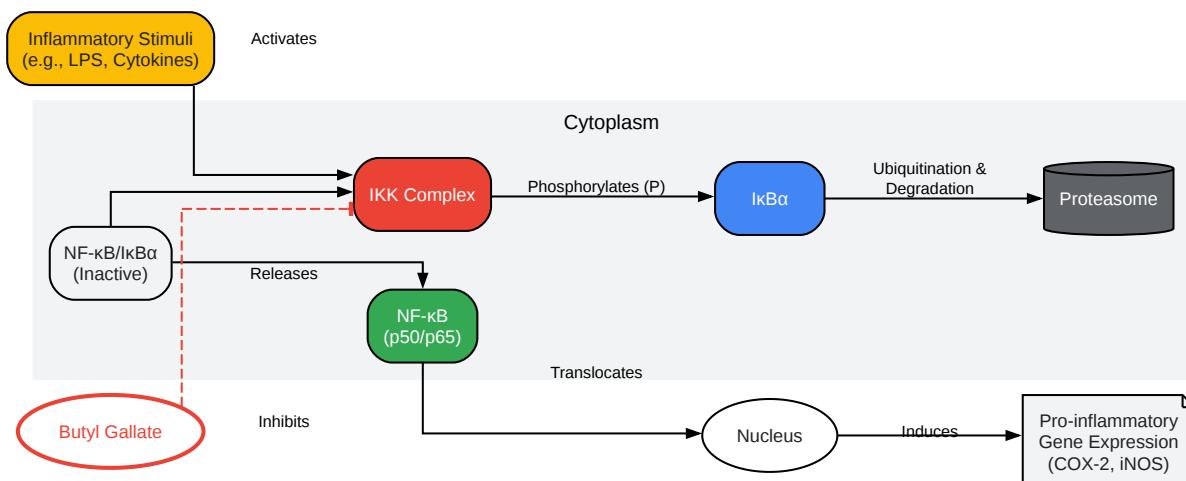
Spectral Data	Details
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.

Biological Activities and Mechanisms of Action

Butyl gallate exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities include anti-inflammatory and anticancer effects, which are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of **butyl gallate** is a cornerstone of its utility. It effectively scavenges free radicals, thereby preventing oxidative damage to cellular components. The antioxidant activity is often quantified using various in vitro assays. While a comprehensive comparative table of IC₅₀ values is beneficial for assessing relative potency, specific values can vary between studies based on experimental conditions.

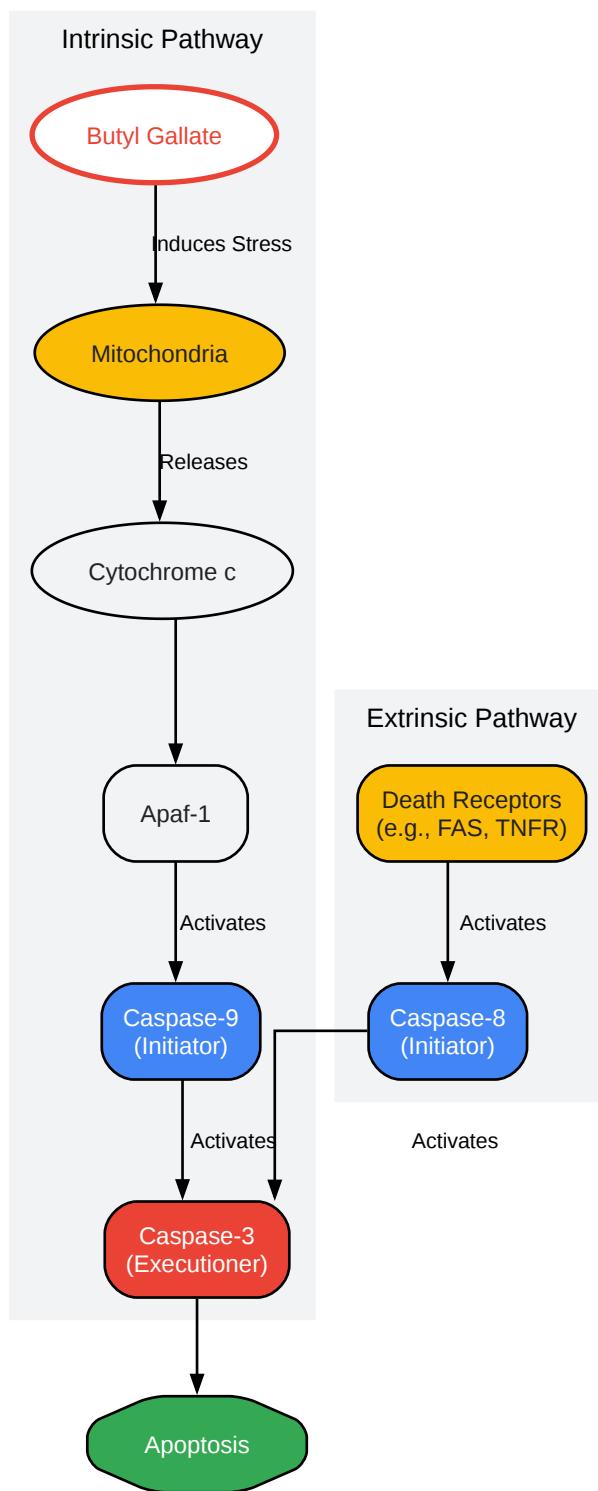

Anticancer Activity

Butyl gallate has demonstrated cytotoxic effects against various cancer cell lines. However, its efficacy can be cell-line dependent. For instance, studies have shown that **butyl gallate** has an IC₅₀ value greater than 1000 µg/mL against MCF-7 breast cancer cells, indicating low cytotoxicity in this specific cell line.^{[1][3]} Further research is required to establish a broader anticancer profile.

Cell Line	IC ₅₀ (µg/mL)
MCF-7 (Breast Cancer)	> 1000 ^{[1][3]}

Anti-inflammatory Activity

Butyl gallate exerts anti-inflammatory effects by inhibiting key inflammatory mediators. This is primarily achieved through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By inhibiting the phosphorylation of IκB kinase (IKK), **butyl gallate** prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).



[Click to download full resolution via product page](#)

Caption: **Butyl gallate**'s anti-inflammatory mechanism via NF-κB pathway inhibition.

Induction of Apoptosis

In addition to its anti-inflammatory effects, **butyl gallate** can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its potential anticancer activity. Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Gallates have been shown to modulate the expression of key apoptosis-related proteins, such as the Bcl-2 family and caspases.

[Click to download full resolution via product page](#)

Caption: Overview of the intrinsic and extrinsic apoptosis pathways influenced by gallates.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Some studies suggest that gallates can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory effects. The precise interactions of **butyl gallate** with specific components of this pathway require further elucidation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of **butyl gallate**.

Synthesis of Butyl Gallate

Objective: To synthesize **butyl gallate** via Fischer esterification of gallic acid and butanol.

Materials:

- Gallic acid
- n-Butanol
- Sulfuric acid (concentrated)
- Sodium sulfate (anhydrous)
- Reaction flask with a Soxhlet apparatus
- Heating mantle
- Stirring apparatus

Procedure:

- To a reaction flask, add 50 g of gallic acid (90% purity) and 98.56 g of n-butanol. Add an additional 70 ml of n-butanol to fill the Soxhlet apparatus.[\[1\]](#)
- Add 1 ml of concentrated sulfuric acid as a catalyst.[\[1\]](#)

- Place 10 g of anhydrous sodium sulfate in the thimble of the Soxhlet apparatus to act as a drying agent.[\[1\]](#)
- Heat the mixture to approximately 130°C with constant stirring for about 8 hours.[\[1\]](#)
- The water formed during the reaction will form an azeotrope with butanol and be removed by the Soxhlet extractor.[\[1\]](#)
- Monitor the reaction completion by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and proceed with purification steps (e.g., crystallization) to obtain pure **butyl gallate**.

HPLC Analysis of Butyl Gallate

Objective: To quantify **butyl gallate** in a sample using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A mixture of 1% acetic acid in acetonitrile and 1% acetic acid in water (e.g., 30:70 v/v).
- Flow Rate: 1.7 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20 µL

Procedure:

- Standard Preparation: Prepare a stock solution of **butyl gallate** in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.

- Sample Preparation: Dissolve the sample containing **butyl gallate** in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Determine the concentration of **butyl gallate** in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To evaluate the free radical scavenging activity of **butyl gallate** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

- **Butyl gallate**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **butyl gallate** in methanol.
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add serial dilutions of the **butyl gallate** stock solution.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

- Calculate the percentage of DPPH radical scavenging activity for each concentration of **butyl gallate**.
- Determine the IC₅₀ value, which is the concentration of **butyl gallate** required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of **butyl gallate** by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

- RAW 264.7 macrophage cells
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-streptomycin
- Lipopolysaccharide (LPS)
- **Butyl gallate**
- Griess reagent
- 96-well cell culture plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **butyl gallate** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

- After incubation, collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
- Measure the absorbance at 540 nm.
- Calculate the percentage of NO inhibition by **butyl gallate** compared to the LPS-stimulated control.
- Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vitro Apoptosis Assay (Western Blot for Caspase Cleavage)

Objective: To determine if **butyl gallate** induces apoptosis by detecting the cleavage of caspases using Western blotting.

Materials:

- Cancer cell line of interest
- **Butyl gallate**
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Western blotting imaging system

Procedure:

- Treat the cancer cells with different concentrations of **butyl gallate** for a specified time (e.g., 24, 48 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate it with the primary antibody against the target protein (e.g., cleaved caspase-3).
- Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- An increase in the levels of cleaved caspases and cleaved PARP will indicate the induction of apoptosis.

Conclusion

This technical guide provides a comprehensive overview of the chemical and biological properties of **butyl gallate**, tailored for a scientific audience. The detailed chemical identifiers, physicochemical data, and experimental protocols offer a solid foundation for researchers in drug development and related fields. The visualization of its mechanisms of action in key signaling pathways, such as NF- κ B and apoptosis, provides a conceptual framework for future investigations into its therapeutic potential. Further research is warranted to expand the quantitative data on its biological activities across a wider range of assays and cell lines to fully elucidate its efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atlantis-press.com [atlantis-press.com]
- 2. Butyl Gallate | C11H14O5 | CID 14128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Butyl Gallate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094131#butyl-gallate-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b094131#butyl-gallate-cas-number-and-chemical-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

